- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)
96606-95-0 structure
Product Name:3-(2-Iodophenyl)propanoic Acid
Numero CAS:96606-95-0
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
Update Time:2024-10-25
3-(2-Iodophenyl)propanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- Chiave InChI: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Sorrisi: O=C(CCC1C(I)=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 275.96500
- Massa monoisotopica: 275.965
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.775
- Punto di fusione: 87-92 °C
- Punto di ebollizione: 354 ºC
- Punto di infiammabilità: 168 ºC
- Indice di rifrazione: 1.624
- PSA: 37.30000
- LogP: 2.30840
3-(2-Iodophenyl)propanoic Acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41-52/53
- Istruzioni di sicurezza: 26-39-61
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033918-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 033918-1g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 033918-5g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 033918-10g |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Alichem | A013033530-250mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013033530-500mg |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 739138-1G |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 1g |
¥507.08 | 2023-11-25 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02388-25g |
3-(2-iodophenyl)propanoic Acid |
96606-95-0 | 95% | 25g |
$555 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-5g |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 5g |
1682.0CNY | 2021-07-12 |
3-(2-Iodophenyl)propanoic Acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine
Riferimento
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Riferimento
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270
Metodo di produzione 6
Condizioni di reazione
Riferimento
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Riferimento
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Riferimento
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Riferimento
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Riferimento
- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
Riferimento
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168
Metodo di produzione 14
Condizioni di reazione
Riferimento
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13
3-(2-Iodophenyl)propanoic Acid Raw materials
- 3-Phenylpropionic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Benzenepropanenitrile, 2-iodo-
- Diethyl 2-(2-iodobenzyl)malonate
- 2-Propenoic acid,3-(2-iodophenyl)-
- 2-Iodobenzaldehyde
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- Benzenepropanoic acid, 2-iodo-, methyl ester
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Numero d'ordine:A845618
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):155.0/646.0
Email:sales@amadischem.com
3-(2-Iodophenyl)propanoic Acid Letteratura correlata
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):155.0/646.0